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Compound of Interest

Compound Name: H-Phg-OH

Cat. No.: B554971

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
non-proteinogenic amino acid L-Phenylglycine (H-Phg-OH). The information presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data, is intended to support research and development activities in fields
such as medicinal chemistry, pharmacology, and materials science.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic
analysis of L-Phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for L-Phenylglycine

Chemical Shift (ppm) Multiplicity Assignment

7.49-7.42 m 3H, Aromatic (meta- & para-H)
7.39-7.37 m 2H, Aromatic (ortho-H)

5.15 s 1H, o-H
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Data sourced from the Human Metabolome Database (HMDB).

Table 2: 13C NMR Spectroscopic Data for L-Phenylglycine

Chemical Shift (ppm)

Assignment

1735 C=0 (Carboxylic acid)
135.2 Aromatic C (quaternary)
129.5 Aromatic CH

129.0 Aromatic CH

127.8 Aromatic CH

58.5 a-C

Note: These are typical chemical shift values for the functional groups present in L-

Phenylglycine and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for L-Phenylglycine

Wavenumber (cm-1)

Intensity Assignment

O-H stretch (Carboxylic acid)

3400-2500 Strong, Broad i

and N-H stretch (Amine)
3030 Medium Aromatic C-H stretch
1710-1680 Strong C=0 stretch (Carboxylic acid)

) N-H bend (Amine) and

1600-1450 Medium-Strong )

Aromatic C=C stretch
1410-1395 Medium O-H bend (Carboxylic acid)
1300-1200 Strong C-O stretch (Carboxylic acid)

740-700 & 690-650

Aromatic C-H out-of-plane

Stron
g bend
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Data compiled from characteristic infrared absorption frequencies of functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for L-Phenylglycine

Parameter Value
Molecular Formula C8HINO2
Molecular Weight 151.16 g/mol
Exact Mass 151.0633 u
[M+H]+ (Precursor lon) 152.0706 m/z

106.0651 m/z ([M+H-HCOOH]+), 79.0542 m/z

Major F nt lons (Expected
ajorrragme (Exp ) ([C6H5N]+), 77.0386 m/z ([C6H5]+)

Precursor ion m/z obtained from PubChem.[1] Fragmentation pattern is based on typical
fragmentation of amino acids.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

NMR Spectroscopy (1H and 13C)

e Sample Preparation:

o Approximately 5-25 mg of L-Phenylglycine is accurately weighed and dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., D20, DMSO-d6). For quantitative 1H NMR, a
known amount of an internal standard (e.g., TSP, DSS) is added.

o The sample is transferred to a 5 mm NMR tube.

o The sample is vortexed to ensure homogeneity and centrifuged to pellet any undissolved
solids.
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e Instrumentation and Data Acquisition:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband
probe is used.

o The probe is tuned to the respective frequencies for 1H and 13C nuclei.
o Shimming is performed to optimize the magnetic field homogeneity.

o For 1H NMR, a standard single-pulse experiment is typically performed. Key parameters
include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o For 13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).
Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, an
acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of
scans (e.g., 1024 or more) is generally required compared to 1H NMR due to the low
natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of finely ground L-Phenylglycine is mixed with 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar.

o The mixture is thoroughly ground to a fine powder to ensure homogeneous dispersion of
the sample.

o The powdered mixture is transferred to a pellet die.

o The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for
several minutes to form a transparent or translucent pellet.

 Instrumentation and Data Acquisition:

o A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A background spectrum of a pure KBr pellet or an empty sample compartment is recorded.
o The sample pellet is placed in the sample holder in the path of the IR beam.

o The spectrum is typically recorded in the mid-IR range (4000-400 cm-1) with a resolution
of 4 cm-1. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (LC-MS/MS)

e Sample Preparation:

o A stock solution of L-Phenylglycine is prepared in a suitable solvent, typically a mixture of
water and an organic solvent like acetonitrile or methanol, often with a small amount of
acid (e.g., 0.1% formic acid) to promote ionization.

o The stock solution is serially diluted to create calibration standards and quality control
samples.

o For analysis from a complex matrix (e.g., plasma), a protein precipitation step using an
agent like acetonitrile or trichloroacetic acid is performed, followed by centrifugation. The
supernatant is then diluted for injection.

e Instrumentation and Data Acquisition:

o Aliquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or
triple quadrupole) with an electrospray ionization (ESI) source is used.

o Chromatography: A reversed-phase C18 column or a HILIC column is typically used for
separation. The mobile phase usually consists of a gradient of water with 0.1% formic acid
(A) and acetonitrile with 0.1% formic acid (B).

o Mass Spectrometry: The ESI source is operated in positive ion mode. A full scan (MS1) is
performed to identify the precursor ion ([M+H]+ at m/z 152.0706). A product ion scan
(MS2) of the precursor ion is then performed to obtain the fragmentation pattern. This is
achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or
nitrogen) in the collision cell.
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Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of H-Phg-

OH.
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Caption: Workflow for Spectroscopic Analysis of H-Phg-OH.
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Caption: Relationship between Molecular Properties and Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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